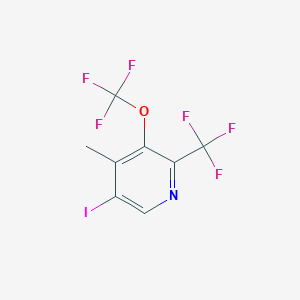
5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a synthetic organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of the iodine atom at the 5-position of the pyridine ring.
Methylation: Addition of a methyl group at the 4-position.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group at the 3-position.
Trifluoromethylation: Addition of the trifluoromethyl group at the 2-position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: It may participate in redox reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, substitution reactions might yield various substituted pyridines, while coupling reactions could produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic processes.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for biological studies.
Medicine
Pharmaceuticals: Potential use in drug discovery and development due to its unique chemical properties.
Industry
Agrochemicals: Possible application in the development of pesticides or herbicides.
Materials Science: Used in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action for 5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine would depend on its specific application. In pharmaceuticals, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(trifluoromethyl)pyridine: Lacks the iodine and trifluoromethoxy groups.
5-Iodo-3-(trifluoromethoxy)pyridine: Lacks the methyl and trifluoromethyl groups.
Uniqueness
The presence of both trifluoromethoxy and trifluoromethyl groups, along with the iodine atom, imparts unique electronic and steric properties to 5-Iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine, making it distinct from other pyridine derivatives.
Eigenschaften
Molekularformel |
C8H4F6INO |
|---|---|
Molekulargewicht |
371.02 g/mol |
IUPAC-Name |
5-iodo-4-methyl-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4F6INO/c1-3-4(15)2-16-6(7(9,10)11)5(3)17-8(12,13)14/h2H,1H3 |
InChI-Schlüssel |
PZRSWIKZCUEHLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1I)C(F)(F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)
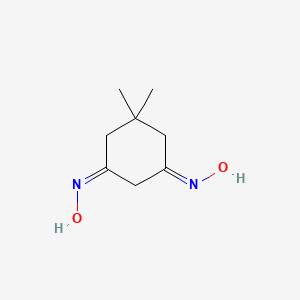
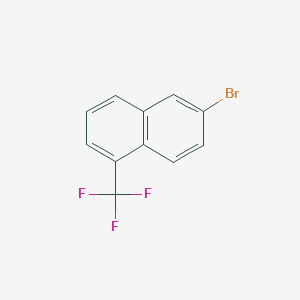
![Benz[h]isoquinoline, 7-bromo-](/img/structure/B14798886.png)
![3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B14798894.png)

![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)
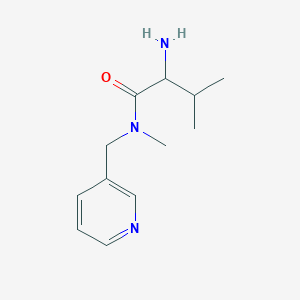
![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)

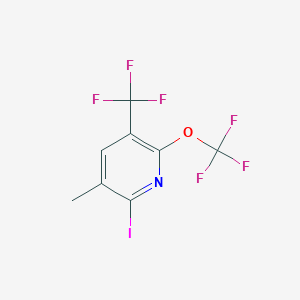
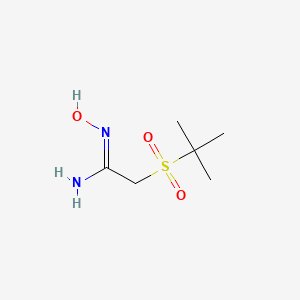
![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)
